1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes bromine, chlorine, and ethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-1-one typically involves multiple steps. One common method starts with the bromination of 2-ethylphenyl derivatives, followed by chlorination and subsequent reactions to introduce the propanone group. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure selective substitution and high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogens with other functional groups.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms can participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-(Chloromethyl)-2-ethylphenyl)-3-chloropropan-1-one
- 1-(5-(Bromomethyl)-2-methylphenyl)-3-chloropropan-1-one
- 1-(5-(Bromomethyl)-2-ethylphenyl)-3-bromopropan-1-one
Uniqueness
1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-1-one is unique due to the specific arrangement of bromine, chlorine, and ethyl groups on the phenyl ring, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specific synthetic applications and research studies .
Properties
Molecular Formula |
C12H14BrClO |
---|---|
Molecular Weight |
289.59 g/mol |
IUPAC Name |
1-[5-(bromomethyl)-2-ethylphenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C12H14BrClO/c1-2-10-4-3-9(8-13)7-11(10)12(15)5-6-14/h3-4,7H,2,5-6,8H2,1H3 |
InChI Key |
ZITPITLUOILXEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)CBr)C(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.